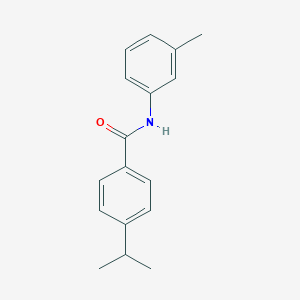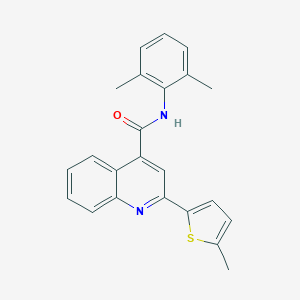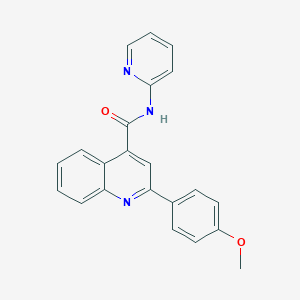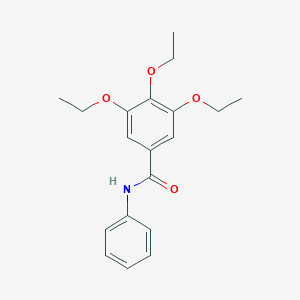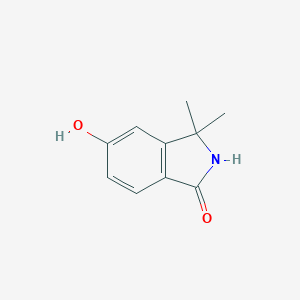
5-Hydroxy-3,3-dimethylisoindolin-1-one
説明
科学的研究の応用
Synthesis and Chemical Applications
5-Hydroxy-3,3-dimethylisoindolin-1-one is involved in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are explored for their utility in female healthcare applications, such as contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008). Furthermore, a novel method for the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates involves selective C-C coupling, demonstrating the compound's versatility in organic synthesis (Bhakuni et al., 2014).
Biological Activity and Drug Development
The compound has been used as a core structure for the development of novel indole derivatives with significant anticancer activity. In one study, derivatives of 5-Hydroxy-3,3-dimethylisoindolin-1-one demonstrated potent activity against several cancer cell lines, indicating its potential as a scaffold for anticancer drug development (El-Sharief et al., 2019).
Receptor Interaction Studies
Research on 5-Hydroxy-3,3-dimethylisoindolin-1-one derivatives has also contributed to understanding receptor interactions. For example, studies on the serotonin (5-HT) receptor interactions have revealed that certain derivatives can modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells, offering insights into their potential immunomodulatory properties (Szabo et al., 2014).
作用機序
Target of Action
The primary target of 5-Hydroxy-3,3-dimethylisoindolin-1-one is L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular processes, including muscle contraction.
Mode of Action
5-Hydroxy-3,3-dimethylisoindolin-1-one interacts with its targets by accelerating gut contractility . This is achieved through the activation of L-type calcium channels, which increases the influx of calcium ions into the colonic smooth muscle cells . This influx of calcium ions triggers muscle contraction, thereby accelerating gut motility.
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxy-3,3-dimethylisoindolin-1-one are primarily related to gut motility . The activation of L-type calcium channels and the subsequent increase in calcium ion influx leads to enhanced muscle contraction in the colon. This results in accelerated gut motility, which can have downstream effects on digestion and nutrient absorption.
Pharmacokinetics
It is known that the compound is stable at room temperature
Result of Action
The primary result of the action of 5-Hydroxy-3,3-dimethylisoindolin-1-one is an increase in gut motility . This is due to the compound’s ability to stimulate muscle contraction in the colon through the activation of L-type calcium channels . Additionally, the compound has been shown to stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Action Environment
The action of 5-Hydroxy-3,3-dimethylisoindolin-1-one can be influenced by various environmental factors. For instance, the production of 5-Hydroxy-3,3-dimethylisoindolin-1-one is inhibited upon pH reduction in in vitro studies . This suggests that changes in the gut environment, such as alterations in pH, could potentially affect the compound’s action, efficacy, and stability.
特性
IUPAC Name |
5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRIHYVGXINBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444651 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,3-dimethylisoindolin-1-one | |
CAS RN |
184906-31-8 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
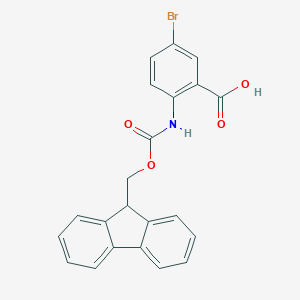
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
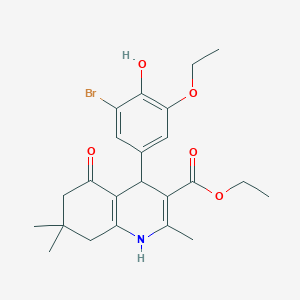
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
